alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid

PPAR pharmacology Structure-activity relationship Stereochemistry

PPAR ligand screening often suffers from enantiomer-dependent variability confounding assay reproducibility. α,α-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid solves this via its gem-dimethyl quaternary α-carbon, providing an achiral, racemate-free reference standard. • Achiral - eliminates enantiomer variability in PPARα/γ/δ selectivity panels. • ≥98% purity (CoA-verified); minimizes impurity artifacts in reporter gene assays. • MW 249.31, logP ~1.95; suitable for PAMPA/Caco-2 permeability calibration.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1018614-94-2
Cat. No. B565236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid
CAS1018614-94-2
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O
InChIInChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17)
InChIKeyQJWDIGPZLDLXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid (CAS 1018614-94-2): A Morpholine-Substituted Phenylpropanoic Acid Scaffold for PPAR-Targeted Research


alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid (IUPAC: 2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid; CAS 1018614-94-2) is a synthetic, non-chiral phenylpropanoic acid derivative bearing a morpholine heterocycle at the para position and a geminal dimethyl substitution at the alpha carbon of the carboxylic acid moiety . With a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol, this compound belongs to a class of substituted phenylpropanoic acids investigated as ligands for peroxisome proliferator-activated receptors (PPARs), nuclear hormone receptors implicated in lipid metabolism, glucose homeostasis, and inflammation [1]. The compound is supplied exclusively for research use by specialty chemical vendors, with reported purity specifications typically at or above 98% .

Why alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid Cannot Be Casually Substituted: Structural Determinants of PPAR Subtype Interaction and Physicochemical Profile


Substituted phenylpropanoic acids as a class display pronounced sensitivity to minor structural modifications at the alpha-carbon and the aromatic substituent, with even single-atom changes altering PPAR subtype selectivity ratios by orders of magnitude [1]. The alpha,alpha-dimethyl substitution in this compound creates a quaternary carbon center that eliminates the chiral center present in many alpha-monosubstituted analogs (e.g., (S)-2-(4-morpholinophenyl)propanoic acid derivatives), thereby removing enantiomer-dependent pharmacokinetic and pharmacodynamic variability that complicates data reproducibility in both in vitro assay systems and in vivo models [2]. Furthermore, the morpholine ring contributes a calculated polar surface area (PSA) of approximately 49.8 Ų and a logP of ~1.95 , placing this compound in a distinct physicochemical space relative to analogs with alternative heterocycles (e.g., piperidine, piperazine) or those lacking the gem-dimethyl motif, which directly impacts membrane permeability, solubility (calculated ~6 g/L at 25°C), and protein binding in cell-based assays .

Quantitative Differentiation Evidence for alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid Versus Structural Analogs


Geminal Dimethyl Substitution Eliminates Chiral Variability Relative to Alpha-Monosubstituted Phenylpropanoic Acid PPAR Ligands

In the phenylpropanoic acid PPAR ligand series studied by Miyachi et al., optically active alpha-alkylphenylpropanoic acid derivatives displayed enantio-dependent binding and transactivation, with (S)-enantiomers showing up to 10-fold higher PPARalpha transactivation activity than corresponding (R)-enantiomers [1]. The target compound's alpha,alpha-dimethyl substitution creates a symmetrical quaternary center, eliminating this chiral dependency. Unlike (S)-2-(4-morpholinophenyl)propanoic acid analogs that require enantioselective synthesis and chiral quality control, this compound presents identical molecular recognition surfaces regardless of synthetic route, removing a known source of lot-to-lot variability in procurement [1].

PPAR pharmacology Structure-activity relationship Stereochemistry

Morpholine Substituent Confers Distinct PSA and logP Profile Differentiating from Piperidine and Piperazine Analogs

The target compound exhibits a calculated polar surface area (PSA) of 49.77 Ų and a calculated logP of approximately 1.95 . These values position the compound in a distinct physicochemical space. Morpholine-containing phenylpropanoic acids benefit from the electronegative oxygen in the morpholine ring, which simultaneously increases PSA (enhancing aqueous solubility to ~6 g/L at 25°C ) while maintaining sufficient lipophilicity for passive membrane permeation — a balance not identically replicated by piperidine analogs (PSA ~32 Ų, higher logP) or piperazine analogs (PSA ~55–65 Ų, potentially lower permeability depending on N-substitution) [1]. This profile is consistent with class-level observations that morpholine incorporation improves the drug-likeness parameters of aromatic carboxylic acid scaffolds relative to other saturated heterocycles [1].

Physicochemical profiling Drug-likeness Membrane permeability

Absence of Extended Alkyl Linker Differentiates from Fenpropimorphic Acid in PPARalpha Binding Mode

Fenpropimorphic acid (CAS 121098-45-1) is a morpholine-containing PPARalpha agonist that incorporates a 2-methylpropyl linker between the phenyl ring and the 2,6-dimethylmorpholine moiety, resulting in a molecular weight of 333.46 g/mol and a significantly extended molecular length . The target compound lacks this linker (morpholine directly attached to the phenyl ring; MW 249.31 g/mol), resulting in a more compact structure. In the co-crystal structures of related phenylpropanoic acid-type PPARalpha ligands (e.g., PDB entries from the Miyachi series), the distance between the carboxylic acid pharmacophore and the terminal hydrophobic moiety is a critical determinant of subtype selectivity, with shorter distances favoring PPARalpha over PPARgamma activation [1]. The absence of the extended linker in the target compound is predicted, based on class-level SAR, to restrict conformational flexibility relative to fenpropimorphic acid, potentially limiting binding to off-target nuclear receptors that require an extended ligand geometry [1].

PPARalpha selectivity Ligand binding pocket Molecular recognition

Carboxylic Acid Spacer Length Differentiates from 4-(4-Morpholin-4-yl-phenyl)-butyric Acid in Predicted Metabolic Susceptibility

4-(4-Morpholin-4-yl-phenyl)-butyric acid (CAS 59826-58-3) shares the identical morpholinophenyl core and molecular formula (C14H19NO3) but differs in the carboxylic acid attachment: a butyric acid chain (4-carbon spacer) versus the alpha,alpha-dimethylacetic acid moiety (2-carbon spacer with gem-dimethyl) in the target compound [1]. The butyric acid analog presents an unsubstituted linear alkyl carboxylic acid chain susceptible to mitochondrial beta-oxidation, a major metabolic clearance pathway for straight-chain arylalkanoic acids [2]. The target compound's alpha,alpha-dimethyl substitution blocks beta-oxidation at the alpha carbon due to the absence of alpha-hydrogens, while the quaternary carbon also sterically hinders glucuronidation of the carboxylic acid group — a phenomenon well-established for gem-dimethyl-substituted acetic acid derivatives such as gemfibrozil (a fibrate PPARalpha agonist with a gem-dimethylpentanoic acid moiety) [2]. This metabolic differentiation, inferred from established drug metabolism principles, predicts that the target compound may exhibit longer in vitro half-life in hepatocyte stability assays compared to the butyric acid analog, though direct experimental comparative data are not currently available in the public domain.

Metabolic stability Beta-oxidation Carboxylic acid metabolism

Recommended Application Scenarios for alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid Based on Structural Differentiation Evidence


PPAR Subtype Selectivity Profiling in Nuclear Receptor Screening Cascades

The compound's morpholine-phenyl scaffold is positioned within the phenylpropanoic acid PPAR ligand class [1]. Its compact structure (MW 249.31 g/mol) and lack of an extended linker make it suitable as a minimal pharmacophore probe in PPARalpha/gamma/delta selectivity panels, where direct comparison with extended analogs (e.g., fenpropimorphic acid) can delineate the contribution of linker length to subtype selectivity. Procurement for this application should include request for Certificate of Analysis confirming purity ≥98% to minimize confounding from synthetic impurities in luciferase reporter gene assays .

Metabolic Stability Benchmarking of Gem-Dimethyl Carboxylic Acid Motifs

The alpha,alpha-dimethyl substitution provides a built-in negative control for beta-oxidation-dependent clearance studies [1]. Researchers comparing the metabolic fate of morpholinophenyl carboxylic acids with different side chains (e.g., butyric acid analog CAS 59826-58-3) can use this compound as a metabolically stabilized reference to isolate side-chain-dependent clearance contributions from core scaffold metabolism. This application requires procurement of both the target compound and the comparator from the same supplier to minimize purity-related variability.

Achiral Reference Standard for Chiral Phenylpropanoic Acid PPAR Ligand Studies

As an achiral molecule, this compound serves as a racemate-free reference standard when evaluating enantiomer-specific activity of chiral alpha-substituted phenylpropanoic acid PPAR ligands [1]. In laboratories synthesizing or testing optically active analogs from the Miyachi series, incorporating this compound in each assay plate provides a chirality-independent baseline for normalizing inter-assay variability in PPAR transactivation assays. Procurement specifications should confirm achiral identity via NMR and ensure no contamination with chiral mono-methyl synthetic precursors.

Physicochemical Property Calibration in Cellular Permeability Models

With a calculated logP of ~1.95 and PSA of ~49.8 Ų [1], the compound occupies a narrow physicochemical range suitable for calibrating in silico permeability prediction models (e.g., PAMPA, Caco-2) for aromatic carboxylic acid compounds. Its intermediate solubility (~6 g/L) allows testing at physiologically relevant concentrations without DMSO precipitation artifacts. Procurement for this purpose should verify lot-specific solubility in the intended assay buffer, as calculated values may over- or under-estimate experimental solubility depending on crystalline form.

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